molecular formula C8H8ClN3O B2988167 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 84955-34-0

2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2988167
CAS RN: 84955-34-0
M. Wt: 197.62
InChI Key: HCPZZDFVVIZBHS-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 84955-34-0 . It has a molecular weight of 197.62 .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, involves the use of a microwave technique . This robust approach allows for the inclusion of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C8H8ClN3O/c1-12-4-3-5-6(12)10-8(9)11-7(5)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.62 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as an important intermediate in the synthesis of various pyrimidine derivatives. The compound has been involved in studies focusing on the synthesis of new intermediate compounds of pyrimidine, leveraging raw materials like methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through processes like cyclization and chloridization. Such syntheses aim to achieve high yields and purity, exemplified by a study where a product was obtained with a total yield of about 46% and a purity higher than 99.5% (Liu Guo-ji, 2009).

Antiviral Activity

Research has also explored the antiviral activities of derivatives of this compound. For instance, the synthesis and evaluation of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been conducted, revealing slight activity and cytotoxicity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Some compounds were found to be slightly more active against HCMV than acyclovir but were inactive against HSV-1, indicating a potential for selective antiviral applications (N. Saxena et al., 1988).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of pyrimidine derivatives, including those related to this compound, have been a subject of study. Investigations into isostructural compounds have provided insights into the electronic structures and hydrogen bonding patterns that contribute to their properties. Such studies are vital for understanding the molecular basis of the compound's reactivity and potential biological interactions (Jorge Trilleras et al., 2009).

Anticancer and Antimicrobial Activities

Further research has extended into the anticancer and antimicrobial potentials of pyrimidine derivatives. Syntheses of various substituted pyrrolo[2,3‐d]pyrimidines have been carried out to explore their bioactivities. Some of these compounds have shown promising results in anticancer and antimicrobial testing, highlighting the therapeutic potential of this compound derivatives in medical research (M. L. Quijano et al., 1990).

Mechanism of Action

While the specific mechanism of action for “2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is not directly mentioned in the search results, it’s worth noting that similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein .

properties

IUPAC Name

2-chloro-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-4-3-5-6(12)10-8(9)11-7(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZZDFVVIZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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